

An In-depth Technical Guide to 5-Chlorohexanoic Acid

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Compound of Interest

Compound Name: 5-Chlorohexanoic acid

Cat. No.: B8773844

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential applications of **5-chlorohexanoic acid**. Due to the limited availability of experimental data in the public domain, this guide combines established chemical principles with computed data to offer valuable insights for research and development professionals.

Molecular Structure and Chemical Identity

5-Chlorohexanoic acid is a halogenated carboxylic acid with the molecular formula $C_6H_{11}ClO_2$.^{[1][2]} The structure consists of a six-carbon hexanoic acid backbone with a chlorine atom substituted at the fifth carbon position. This chiral center results in two possible enantiomers, (R)-**5-chlorohexanoic acid** and (S)-**5-chlorohexanoic acid**.

Property	Value	Source
IUPAC Name	5-chlorohexanoic acid	[1]
Molecular Formula	C ₆ H ₁₁ ClO ₂	[1][2]
Molecular Weight	150.60 g/mol	[1]
CAS Number	112176-22-4	[1]
Canonical SMILES	CC(CCCC(=O)O)Cl	[1]
InChI Key	BKYXJMPZIUUVJA-UHFFFAOYSA-N	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	2	[1]
Rotatable Bond Count	4	[1]
Topological Polar Surface Area	37.3 Å ²	[1]
XLogP3-AA	1.5	[1]

Table 1: Chemical Identifiers and Computed Physicochemical Properties of **5-Chlorohexanoic Acid**.

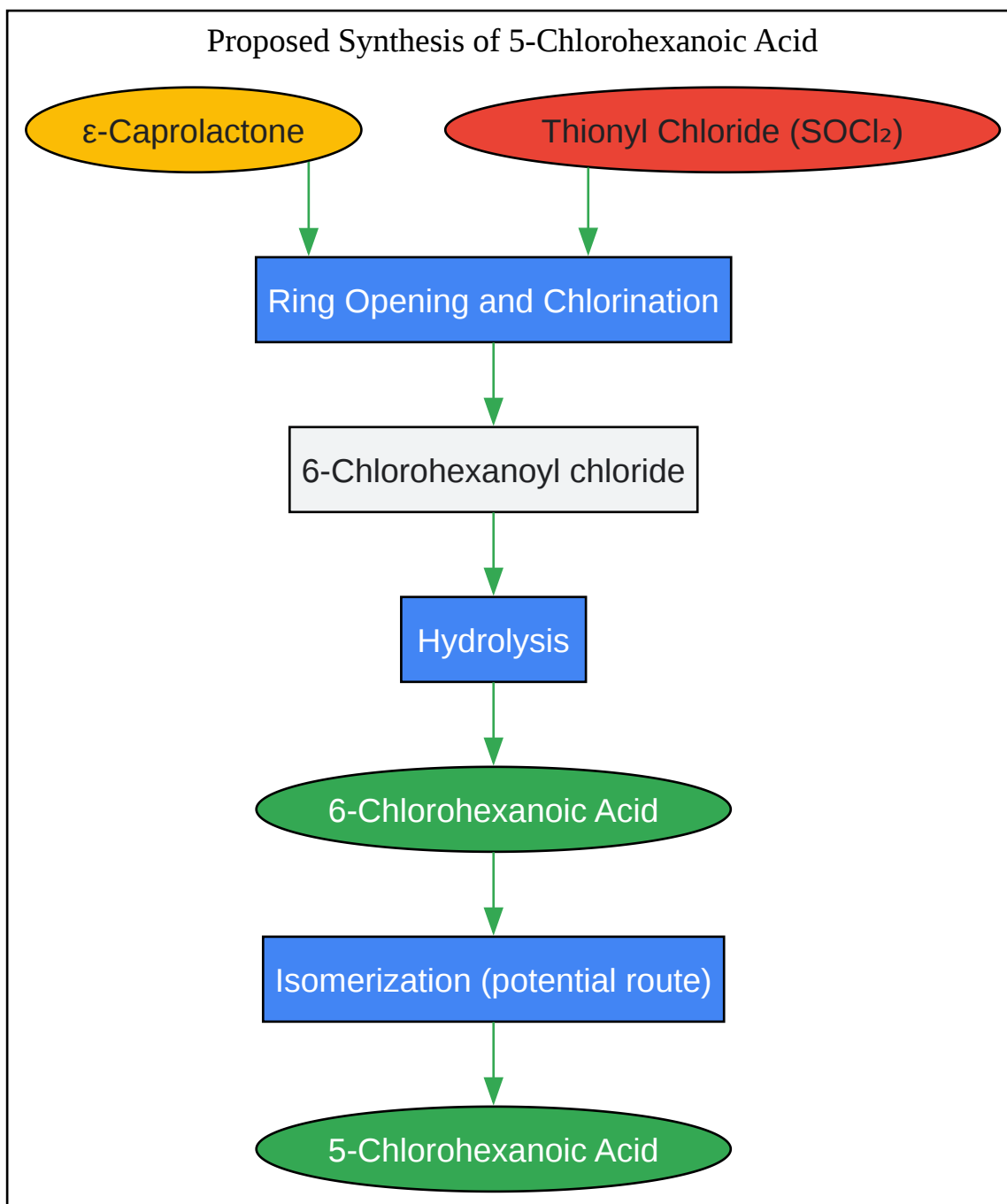
Proposed Synthesis and Experimental Workflow

While specific, detailed experimental protocols for the synthesis of **5-chlorohexanoic acid** are not readily available in public literature, a plausible synthetic route can be proposed based on established organic chemistry reactions. A potential method involves the ring-opening of a suitable lactone precursor.

Proposed Synthetic Pathway

A viable approach for the synthesis of **5-chlorohexanoic acid** is the ring-opening of ϵ -caprolactone. This method provides a straightforward route to the corresponding 6-hydroxyhexanoic acid, which can then be chlorinated at the 5-position. However, a more direct

route to a chloro-substituted hexanoic acid would involve the ring-opening of a substituted lactone. A generalized representation of a synthetic approach is outlined below.

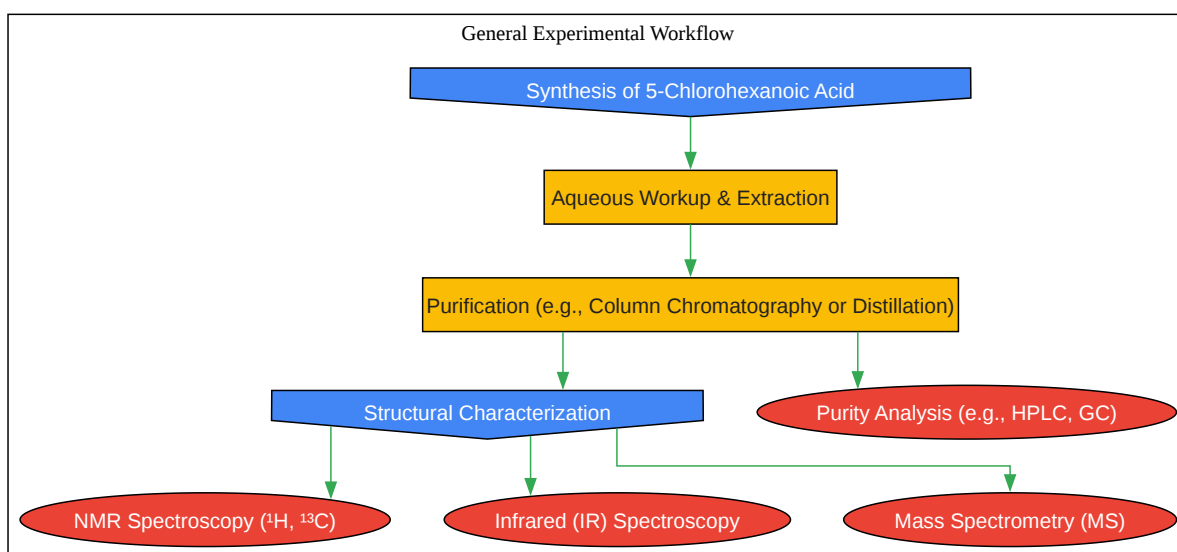


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Caption: Proposed synthetic pathway for **5-Chlorohexanoic acid**.

General Experimental Workflow

The synthesis, purification, and characterization of **5-chlorohexanoic acid** would typically follow a standard laboratory workflow.



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Caption: General workflow for synthesis and characterization.

Spectroscopic Data (Predicted)

Due to the scarcity of experimental spectroscopic data for **5-chlorohexanoic acid**, the following tables provide predicted data based on its molecular structure and typical values for similar compounds.

Proton (¹ H)	Predicted Chemical Shift (ppm)	Multiplicity	Integration
Ha (-COOH)	10.0 - 12.0	singlet	1H
Hb (-CH(Cl)-)	3.8 - 4.2	multiplet	1H
Hc (-CH ₂)	2.2 - 2.5	triplet	2H
Hd (-CH ₂)	1.6 - 1.9	multiplet	2H
He (-CH ₂)	1.4 - 1.7	multiplet	2H
Hf (-CH ₃)	1.4 - 1.6	doublet	3H

Table 2: Predicted ¹H NMR Spectral Data for **5-Chlorohexanoic Acid**.

Carbon (¹³ C)	Predicted Chemical Shift (ppm)
C1 (-COOH)	175 - 180
C2 (-CH ₂ -)	30 - 35
C3 (-CH ₂ -)	20 - 25
C4 (-CH ₂ -)	35 - 40
C5 (-CH(Cl)-)	60 - 65
C6 (-CH ₃)	20 - 25

Table 3: Predicted ¹³C NMR Spectral Data for **5-Chlorohexanoic Acid**.

Functional Group	Predicted IR Absorption (cm ⁻¹)
O-H stretch (Carboxylic Acid)	2500 - 3300 (broad)
C=O stretch (Carboxylic Acid)	1700 - 1725
C-O stretch	1210 - 1320
C-Cl stretch	600 - 800

Table 4: Predicted Infrared (IR) Spectral Data for **5-Chlorohexanoic Acid**.

Reactivity and Potential Applications in Drug Development

5-Chlorohexanoic acid possesses two primary reactive sites: the carboxylic acid group and the secondary alkyl chloride.

- **Carboxylic Acid Group:** The carboxylic acid functionality can undergo a variety of reactions, including esterification, amidation, and reduction to the corresponding alcohol. These transformations are fundamental in medicinal chemistry for the synthesis of prodrugs, analogs, and for conjugation to other molecules.
- **Alkyl Chloride Group:** The chlorine atom at the 5-position can be displaced by nucleophiles in S_N2 reactions, allowing for the introduction of a wide range of functional groups. This provides a handle for further molecular elaboration and the synthesis of diverse compound libraries.

While there is no specific information on the biological activity of **5-chlorohexanoic acid** in the reviewed literature, halogenated organic compounds are of significant interest in drug discovery. The introduction of a chlorine atom can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Halogen bonding, a non-covalent interaction involving a halogen atom, is also increasingly recognized as an important factor in drug-receptor interactions.

Given its bifunctional nature, **5-chlorohexanoic acid** represents a versatile building block for the synthesis of novel chemical entities with potential therapeutic applications. Further research is warranted to explore its biological activity profile and its utility as a scaffold in drug design and development.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 5-Chlorohexanoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8773844#5-chlorohexanoic-acid-molecular-structure]

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